molecular formula C6H7BrN2O B11899636 (6-Amino-5-bromopyridin-2-yl)methanol

(6-Amino-5-bromopyridin-2-yl)methanol

Cat. No.: B11899636
M. Wt: 203.04 g/mol
InChI Key: AETNNBIPSIIXGH-UHFFFAOYSA-N
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Description

(6-Amino-5-bromopyridin-2-yl)methanol: is an organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridine Derivatives: One common method involves the bromination of pyridine derivatives. For instance, starting with 2-hydroxymethylpyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated intermediate can then undergo amination using ammonia or an amine source under suitable conditions to introduce the amino group at the desired position.

Industrial Production Methods:

Industrial production methods typically involve large-scale bromination and amination processes, often optimized for yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Amino-5-bromopyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOH, KOH, RONa (alkoxide)

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Corresponding amines or alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: The compound can be used to create probes for studying biological systems, particularly those involving pyridine-containing biomolecules.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Amino-5-bromopyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

(6-Amino-5-bromopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(6-amino-5-bromopyridin-2-yl)methanol

InChI

InChI=1S/C6H7BrN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

AETNNBIPSIIXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)N)Br

Origin of Product

United States

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